molecular formula C26H20N4O8S4 B2918795 2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 13112-36-2

2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2918795
CAS No.: 13112-36-2
M. Wt: 644.71
InChI Key: ABYZQUGMQCZIBR-KVVJQUGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a bis-thiazolidinone derivative featuring a hexanoic acid backbone and two symmetric thiazolidinone moieties substituted with 3-nitrobenzylidene groups. The compound’s structure combines electron-withdrawing nitro groups with a conjugated aromatic system, which may enhance its reactivity and biological activity, particularly in interactions with cellular targets such as enzymes or receptors. The hexanoic acid linker likely improves solubility and pharmacokinetic properties compared to shorter-chain analogs .

Properties

IUPAC Name

2,6-bis[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O8S4/c31-22-20(13-15-5-3-7-17(11-15)29(35)36)41-25(39)27(22)10-2-1-9-19(24(33)34)28-23(32)21(42-26(28)40)14-16-6-4-8-18(12-16)30(37)38/h3-8,11-14,19H,1-2,9-10H2,(H,33,34)/b20-13+,21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYZQUGMQCZIBR-KVVJQUGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCCCC(C(=O)O)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)CCCCC(C(=O)O)N3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzaldehyde and thiazolidinone derivatives. The resulting thiazolidinone is then subjected to further modifications to yield the final product. The process often includes steps such as refluxing in solvents like ethanol or methanol and purification through recrystallization.

Cytotoxicity

Research indicates that compounds similar to 2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB 231 (breast cancer), MCF-7 (breast cancer), and SK-N-MC (neuroblastoma).
  • IC50 Values : Many derivatives have shown IC50 values in the low micromolar range, indicating potent cytotoxicity. For example, certain analogs demonstrated IC50 values less than 10 µM against MDA-MB 231 cells .

The proposed mechanisms by which these compounds exert their cytotoxic effects include:

  • Induction of Apoptosis : Several studies have reported that these compounds can induce apoptosis in cancer cells by activating caspases and promoting PARP cleavage.
  • Cell Cycle Arrest : Compounds have been shown to cause G0/G1 phase arrest in various cancer cell lines, leading to inhibited proliferation .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of thiazolidinone derivatives. The nitro group at the 3-position on the benzylidene moiety has been correlated with increased cytotoxic potency. Variations in substituents on the benzylidene ring also affect the selectivity and efficacy against different cell types .

Study 1: Anticancer Activity

In a study evaluating various thiazolidinone derivatives, it was found that those containing a nitro group exhibited enhanced activity against breast cancer cell lines compared to their non-nitro counterparts. The selectivity index (SI), which compares the toxicity towards malignant versus non-malignant cells, was significantly higher for nitro-substituted compounds .

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo effects of related compounds in murine models. Doses up to 300 mg/kg were administered without significant toxicity observed, suggesting a favorable safety profile for further development .

Data Tables

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB 231<10Apoptosis induction
Compound BMCF-7<15Cell cycle arrest
Compound CSK-N-MC<20Caspase activation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, we compare it with three classes of analogs: (1) mono-thiazolidinones, (2) bis-thiazolidinones with varying substituents, and (3) compounds with alternative heterocyclic systems.

Structural and Electronic Differences

Compound Name / ID Substituents on Thiazolidinone Linker/Backbone Key Functional Groups
Target compound 3-nitrobenzylidene (×2) Hexanoic acid Nitro, thioxo, ketone
Compound 9 4-methoxyphenyl, naphthalen-2-yl Acetamide Methoxy, naphthyl
6-(5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid 4-acetylphenyl-furan Hexanoic acid Acetyl, furan
  • Backbone Influence: The hexanoic acid linker in the target compound and the furan derivative may improve aqueous solubility compared to acetamide-linked analogs like Compound 9 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.